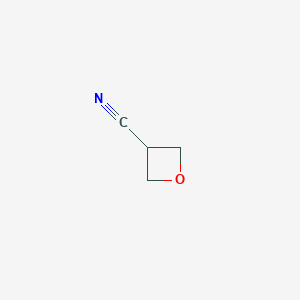
オキセタン-3-カルボニトリル
概要
説明
Oxetane-3-carbonitrile is a chemical compound with the CAS Number: 1420800-16-3 . It has a molecular weight of 83.09 and its IUPAC name is 3-oxetanecarbonitrile . .
Molecular Structure Analysis
The InChI code for Oxetane-3-carbonitrile is 1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2 .
Chemical Reactions Analysis
Oxetanes have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles . The enhancement in oxetane reactivity stems from the epoxide functional groups acting as reactive sites for the initiation of the oxetane functional groups .
Physical And Chemical Properties Analysis
Oxetane-3-carbonitrile is a liquid at room temperature . It is shipped at room temperature and stored in a freezer . The physical form can be solid or semi-solid or liquid or lump .
科学的研究の応用
創薬と合成
オキセタン-3-カルボニトリルは、創薬の分野で重要な役割を果たしています。その歪んだ4員環構造により、薬物分子への組み込みにより代謝安定性が向上します。この剛性により、生物学的標的との選択的相互作用も可能になります。 オキセタン環は水素結合受容体として機能し、薬物候補の結合親和性と選択性にとって非常に重要となる可能性があります .
後期段階官能基化
この化合物は、生物活性化合物の後期段階官能基化に使用されます。このプロセスは、既存の薬物を改変してその特性を改善したり、副作用を軽減したりするために役立ちます。 オキセタン環を導入するために必要な穏やかな条件は、複雑な分子を改変するための魅力的な選択肢となります .
スピロ環の合成
オキセタン-3-カルボニトリルは、多くの天然物や医薬品に存在するスピロ環状構造の合成に使用されます。 アダマンタンなどの環状アルコールとの反応からスピロ環を形成する能力により、独自の生物活性を持つ新規化合物を創出する可能性が開かれます .
生物活性改善
研究者は、オキセタン-3-カルボニトリルを適用して、重要な生物活性を持つステロイドの合成を改善してきました。 例えば、この方法は、テストステロンからオキセタン含有ステロイドを1段階で合成するのに使用されており、生物活性ステロイドの生産を効率化する可能性を示しています .
作用機序
Target of Action
Oxetane-3-carbonitrile is a unique compound that has been receiving attention in drug design due to its metabolic stability, rigidity, and hydrogen-bond acceptor ability Oxetanes in general have been shown to form effective hydrogen bonds, competing as hydrogen bond acceptors with a majority of carbonyl functional groups .
Mode of Action
This generates a radical cation which is reduced to a sulfonium ylide, closing the photoredox cycle . This process may be relevant to the mode of action of Oxetane-3-carbonitrile.
Biochemical Pathways
Oxetane-containing compounds (occs) produced by bacteria and actinomycetes have been shown to demonstrate antineoplastic, antiviral (arbovirus), and antifungal activity . These activities suggest that Oxetane-3-carbonitrile may influence similar biochemical pathways.
Pharmacokinetics
It is known that oxetanes in general exhibit metabolic stability , which could impact the bioavailability of Oxetane-3-carbonitrile.
Result of Action
Oxetanes in general have been shown to have a significant influence on the physicochemical properties of ‘drug-like’ molecules . This suggests that Oxetane-3-carbonitrile may have similar effects at the molecular and cellular level.
Action Environment
It is recommended that oxetane-3-carbonitrile be stored in a dry environment, under -20°c , suggesting that temperature and humidity may influence its stability.
Safety and Hazards
Oxetane-3-carbonitrile is classified as dangerous with hazard statements H301, H302, H311, H315, H319, H331, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .
生化学分析
Biochemical Properties
Oxetane-3-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The strained oxetane ring can undergo ring-opening reactions, which are catalyzed by specific enzymes. For instance, oxetane-3-carbonitrile can interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with nucleophilic sites on proteins and DNA . These interactions can result in the modification of biomolecules, influencing their function and activity.
Cellular Effects
Oxetane-3-carbonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxetane-3-carbonitrile can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can disrupt normal cell signaling, resulting in changes in gene expression and metabolic flux. Additionally, oxetane-3-carbonitrile can induce oxidative stress in cells, leading to the activation of stress response pathways and potential cell damage .
Molecular Mechanism
The molecular mechanism of action of oxetane-3-carbonitrile involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For instance, oxetane-3-carbonitrile can form covalent adducts with cysteine residues in the active sites of enzymes, resulting in enzyme inhibition . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxetane-3-carbonitrile can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . These degradation products can have different biochemical properties and effects on cellular function. Long-term exposure to oxetane-3-carbonitrile in in vitro or in vivo studies has shown that the compound can induce chronic oxidative stress and inflammation, leading to potential cellular damage and dysfunction .
Dosage Effects in Animal Models
The effects of oxetane-3-carbonitrile vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, oxetane-3-carbonitrile can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These toxic effects are likely due to the accumulation of reactive intermediates and the induction of stress response pathways .
Metabolic Pathways
Oxetane-3-carbonitrile is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes . The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic reactions can influence the levels of metabolites and the overall metabolic flux in cells. Additionally, oxetane-3-carbonitrile can interact with cofactors such as NADPH, influencing the redox state of cells and their metabolic activity .
Transport and Distribution
Within cells and tissues, oxetane-3-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, oxetane-3-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biochemical effects .
Subcellular Localization
Oxetane-3-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals or post-translational modifications . These localizations can affect the compound’s ability to interact with specific biomolecules and exert its biochemical effects. For example, localization to the mitochondria can enhance the compound’s ability to induce oxidative stress and disrupt mitochondrial function .
特性
IUPAC Name |
oxetane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDVPPINZKNVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856583 | |
| Record name | Oxetane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-16-3 | |
| Record name | 3-Oxetanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxetane-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)

![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)

![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)




![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)
